
2-Ethylhydracrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethylhydracrylate is a hydroxy fatty acid anion that is the conjugate base of 2-(hydroxymethyl)butanoic acid. It has a role as a human metabolite. It is a conjugate base of a 2-ethylhydracrylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
Synthesis of Tetrahydropyridines : 2-Ethylhydracrylate derivatives are used in the synthesis of highly functionalized tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation, demonstrating complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Free Radical Polymerization : Ethyl 2-[1-((2-tetrahydrofuranyl)peroxy)ethyl]propenoate, a derivative of 2-Ethylhydracrylate, is employed as a chain transfer agent in the free radical polymerization of various monomers to produce α,ω-difunctional telomers through radical addition-substitution-fragmentation transfer reaction (Colombani & Chaumont, 1994).
Biocompatible Copolymers
- Biocompatible Block Copolymers : 2-Methacryloyloxyethyl phosphorylcholine, a compound related to 2-Ethylhydracrylate, is used to create biocompatible block copolymers for biomedical applications. These copolymers exhibit controlled synthesis and have diverse applications in biomedicine (Ma et al., 2003).
Hydrophilic Surface Modification
- Modification of Poly(dimethyl siloxane) : 2-Hydroxy ethyl methacrylate (HEMA), another derivative, is used to modify the surface of poly(dimethyl siloxane) to achieve long-term hydrophilic surfaces. This modification is significant in medical and biotechnical applications (Bodas & Khan-Malek, 2007).
Nanoparticle Coating
- Coating for Iron Oxide Nanoparticles : Poly(oligo(ethylene glycol) methacrylate-co-methacrylic acid) copolymers, related to 2-Ethylhydracrylate, are used as biocompatible coatings for superparamagnetic iron oxide nanoparticles. These nanoparticles have applications in magnetic resonance imaging (Lutz et al., 2006).
Eigenschaften
Produktname |
2-Ethylhydracrylate |
|---|---|
Molekularformel |
C5H9O3- |
Molekulargewicht |
117.12 g/mol |
IUPAC-Name |
2-(hydroxymethyl)butanoate |
InChI |
InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1 |
InChI-Schlüssel |
ZMZQVAUJTDKQGE-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CO)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





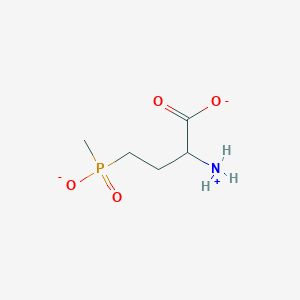

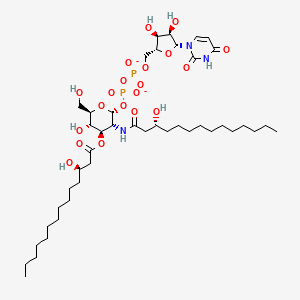
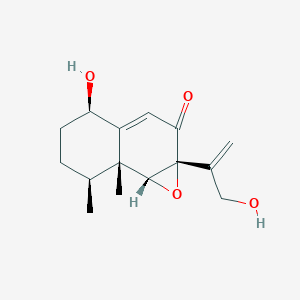



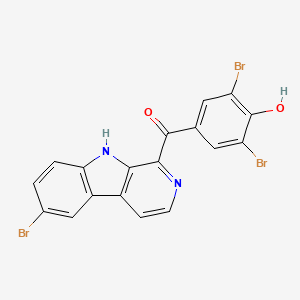


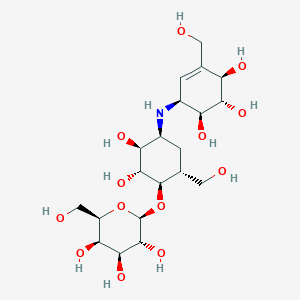
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)